Qingdainone
CAS No.: 97457-31-3
Cat. No.: VC21348364
Molecular Formula: C23H13N3O2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97457-31-3 |
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Molecular Formula | C23H13N3O2 |
Molecular Weight | 363.4 g/mol |
IUPAC Name | (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one |
Standard InChI | InChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+ |
Standard InChI Key | DXENDDMPDZMHSQ-FMQUCBEESA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)/C(=C\3/C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)/N2 |
SMILES | C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 |
Chemical Properties and Structure
Molecular Structure
Qingdainone's chemical structure is defined by the presence of an indoloquinazolinone core, which contributes to its bioactivity. The IUPAC name for Qingdainone is (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one . Its SMILES representation is , and the InChI Key is DXENDDMPDZMHSQ-FMQUCBEESA-N .
Physical Properties
Qingdainone exists as a solid at room temperature with a density of 1.47 g/cm³ . It has a boiling point of 568.1°C at 760 mmHg and a flash point of 297.4°C . The compound exhibits poor water solubility but is soluble in organic solvents such as DMSO and chloroform .
Chemical Reactivity
The compound's reactivity includes oxidation, reduction, and substitution reactions:
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Oxidation: Oxidizing agents like hydrogen peroxide can modify Qingdainone to form oxidized derivatives.
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Reduction: Reducing agents such as sodium borohydride can yield reduced forms with altered biological activities.
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Substitution: Functional groups can be replaced under appropriate conditions to produce derivatives with potentially enhanced pharmacological properties.
Extraction and Synthesis
Extraction from Isatis tinctoria
Qingdainone is extracted from the leaves of Isatis tinctoria using Soxhlet extraction with methanol or ethanol as solvents. The process involves:
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Crushing the leaves,
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Extracting with solvent,
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Concentrating the liquid,
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Separating using macroporous adsorption resin or cation resin columns,
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Further purification through diethyl ether extraction,
This method ensures high yield, purity, and simplicity in production .
Synthetic Routes
Synthetic approaches to Qingdainone involve condensation reactions between tryptanthrin and diacetylindoxyl. These methods are crucial for producing derivatives with improved solubility and enhanced biological activity .
Biological Activities
Anti-Cancer Properties
Qingdainone has demonstrated significant anti-cancer activity in various studies:
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Apoptosis Induction: Dihydroxyquingdainone (a derivative) induces apoptosis in leukemia cells (Nalm-6) through intrinsic pathways, with an AC50 value of 7.5 µM .
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Inhibition of Proliferation: The compound inhibits cancer cell proliferation by downregulating oncogenes like bcr/abl in chronic myeloid leukemia (CML) .
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Selectivity: Qingdainone selectively induces apoptosis in malignant cells while sparing healthy leukocytes, reducing potential side effects .
Anti-Inflammatory Effects
Qingdainone modulates cytokine production and inflammatory mediators, making it effective against chronic inflammatory conditions .
Pharmacological Applications
Cancer Therapy
The compound's ability to induce apoptosis and inhibit proliferation makes it a promising candidate for cancer treatment, particularly in leukemia and lung carcinoma models .
Combination Therapies
Combining Qingdainone with other TCM formulations has shown synergistic effects against cancer cells, enhancing therapeutic efficacy .
Research Findings
Table 1: Solubility Improvements in Derivatives
Substance | R | R' | R'' | Solubility Behavior |
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Dihydroxyquingdainone | H | H | OH | Improved solubility |
Studies have focused on synthesizing derivatives like dihydroxyquingdainone to overcome poor solubility while retaining bioactivity .
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